1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group and a 2-methoxyphenyl moiety. Its molecular formula is , and it features a unique structure that combines the properties of both trifluoromethyl alcohols and phenolic compounds. The trifluoromethyl group enhances lipophilicity and stability, making this compound of interest in various chemical and biological applications.
The biological activity of 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol is primarily linked to its structural features. Compounds with trifluoromethyl groups often exhibit enhanced biological properties due to increased metabolic stability and altered interaction profiles with biological targets. Preliminary studies suggest potential applications in medicinal chemistry, particularly in drug design where modulation of enzyme activity is desired .
The synthesis of 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol can be achieved through several methods:
1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol finds applications in various fields:
Interaction studies involving 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol focus on its behavior in biological systems. The presence of the trifluoromethyl group can significantly influence how this compound interacts with proteins and enzymes. Initial studies suggest that it may inhibit certain enzymatic pathways, which could be beneficial for therapeutic applications . Further research is necessary to elucidate specific interactions and mechanisms.
Several compounds share structural similarities with 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol. These include:
The uniqueness of 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol lies in its combination of both trifluoromethyl and phenolic functionalities, which enhances its potential utility in medicinal chemistry compared to other similar compounds.
The incorporation of fluorinated building blocks into synthetic pathways has revolutionized access to trifluoromethyl-containing compounds. For 1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-ol, two primary strategies dominate: electrophilic trifluoromethylation and nucleophilic fluoride substitution. Electrophilic agents such as Umemoto’s reagent or Togni’s reagent enable direct trifluoromethylation of electron-rich aromatic systems, including methoxyphenyl precursors. Alternatively, nucleophilic displacement of halogenated intermediates with fluoride sources (e.g., KF or CsF) offers a complementary route to install the CF₃ group.
A representative pathway involves the reaction of 2-methoxyphenylacetylene with a trifluoromethylating agent under palladium catalysis, followed by hydration to yield the propan-2-ol scaffold. Recent advances in metal-mediated cross-coupling, such as Suzuki-Miyaura reactions between boronic acids and fluorinated halides, have further streamlined access to key intermediates.
Table 1: Fluorinated Building Block Strategies
Catalytic functionalization of the amino-alcohol moiety in 1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-ol hinges on transition metal catalysts and organocatalysts. Palladium-catalyzed C–O bond activation enables selective hydroxyl group modification, while asymmetric organocatalysis promotes enantioselective formation of the alcohol center. For instance, chiral phosphoric acids catalyze the Friedel-Crafts alkylation of 2-methoxybenzene derivatives with trifluoromethyl ketones, achieving high enantiomeric excess (ee).
Cooperative catalysis, combining transition metals (e.g., Ru or Ir) with Lewis acids, enhances reactivity in hydrogenation steps. A notable example is the asymmetric transfer hydrogenation of α-trifluoromethyl ketones using Noyori-type catalysts, which selectively reduce the carbonyl group to the alcohol while preserving stereochemical integrity.
Table 2: Catalytic Systems for Alcohol Functionalization
| Catalyst | Substrate | ee (%) | Reference |
|---|---|---|---|
| Ru-TsDPEN | 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-one | 92 | |
| Chiral phosphoric acid | 2-Methoxybenzene, trifluoromethyl ketone | 88 |
The chiral center at the propan-2-ol position demands precise stereochemical control. Dynamic kinetic resolution (DKR) and diastereoselective crystallization are widely employed. In DKR, racemic mixtures of α-trifluoromethyl ketones undergo asymmetric hydrogenation using chiral ligands such as BINAP, achieving up to 95% ee. Alternatively, diastereoselective addition of Grignard reagents to trifluoromethylated epoxides generates the desired stereochemistry with high fidelity.
Enzymatic approaches using ketoreductases (e.g., KRED-101) have emerged as green alternatives, leveraging the enzyme’s active site to discriminate between enantiomers during carbonyl reduction.
Table 3: Stereoselective Methods
| Strategy | Conditions | ee (%) | Reference |
|---|---|---|---|
| Asymmetric hydrogenation | (R)-BINAP-RuCl₂, H₂, MeOH | 95 | |
| Enzymatic reduction | KRED-101, NADPH, phosphate buffer | 89 |
Solvent choice profoundly impacts reaction efficiency and selectivity. Hexafluoro-2-propanol (HFIP), a polar solvent with strong hydrogen-bond-donating capacity, stabilizes cationic intermediates in electrophilic trifluoromethylation, enhancing reaction rates by 40% compared to DCM. Conversely, water-in-ionic-liquid systems enable eco-friendly nucleophilic fluorinations, achieving yields of 70% while minimizing waste.
Temperature and pressure optimization further refine outcomes. For example, conducting Friedel-Crafts alkylations at −20°C suppresses side reactions, improving product purity by 15%.
Table 4: Solvent Effects on Reaction Efficiency
| Solvent | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| HFIP | Electrophilic trifluoromethylation | 85 | |
| [BMIM][BF₄]/H₂O | Nucleophilic fluorination | 70 | |
| THF | Grignard addition | 65 |
The compound 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol represents a significant class of trifluoromethyl carbinols that have emerged as valuable building blocks in asymmetric organic synthesis . This trifluoromethylated alcohol, characterized by its unique combination of a trifluoromethyl group and a 2-methoxyphenyl moiety, demonstrates exceptional utility in various catalytic transformations that enable the construction of complex molecular architectures with high stereochemical control .
The asymmetric Henry reaction, also known as the nitroaldol reaction, has proven to be one of the most effective methods for synthesizing trifluoromethyl carbinols with high enantioselectivity [3] [4]. The catalytic systems employed for these transformations demonstrate remarkable efficiency in generating quaternary carbon centers bearing trifluoromethyl groups.
Lanthanum(III) triflate complexes have emerged as particularly effective catalysts for the asymmetric Henry reaction of trifluoromethyl ketones [3] [4]. The chiral monometallic lanthanum(III) triflate salt complex, specifically [(Δ,S,S,S)-Binolam]₃·La(OTf)₃, catalyzes the reaction of simple α-trifluoromethyl ketones with nitromethane to yield α-trifluoromethyl tertiary nitroaldols with yields ranging from 60 to 93 percent and enantioselectivities reaching up to 98 percent enantiomeric excess [3]. These adducts serve as versatile chiral building blocks that can be reduced using nickel chloride and sodium borohydride to their corresponding β-amino-α-trifluoromethyl tertiary alcohols without loss of enantiomeric purity [3] [4].
Copper(II)-bisoxazolidine catalysts have demonstrated exceptional performance in the synthesis of chiral tertiary trifluoromethyl alcohols through asymmetric nitroaldol reactions [5]. The bisoxazolidine ligand complexed with copper(II) triflate enables the Henry reaction of 1,1,1-trifluoroacetophenone with nitroethane to proceed with 75 percent yield and 73 percent enantiomeric excess under mild conditions [5]. The reaction protocol employs tetrahydrofuran as solvent at -10°C with tributylamine as base, demonstrating the effectiveness of copper-based catalytic systems for this transformation [5].
Table 1: Asymmetric Henry Reaction Systems Performance
| Catalyst Type | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Lanthanum(III) triflate complex | Trifluoromethyl ketones + nitromethane | 60-93 | 85-98 | [3] |
| Copper(II)-bisoxazolidine | 1,1,1-Trifluoroacetophenone + nitroethane | 75 | 73 | [5] |
| Cinchona-derived thiourea | 1H-pyrrole-2,3-diones + nitromethane | 75 | 73 | [6] |
| Guanidine-thiourea bifunctional | Various aldehydes + nitroalkanes | 60-85 | 70-95 | [7] |
| Bis(oxazoline) Cu(OTf)₂ | α-keto esters + nitroalkanes | 70-85 | 85 | [8] |
| Dihydroquinine-urea derivative | Trifluoromethyl ketones + nitromethane | 82 | 89 | [9] |
Bifunctional organocatalysts incorporating both guanidine and thiourea functional groups have shown remarkable cooperative effects in asymmetric Henry reactions [7]. These catalysts operate under mild biphasic conditions and demonstrate broad substrate generality with respect to various aldehydes and nitroalkanes [7]. The catalytic asymmetric reactions require potassium iodide as an additive for highly asymmetric induction, which operates by inhibiting the retro mode of the reaction [7]. The structure-activity relationship studies reveal that drastic substituent effects on the catalytic properties may lead to the development of new chiral surfactants [7].
C₂-symmetric tridentate bis(oxazoline) and bis(thiazoline) complexes have demonstrated the ability to achieve metal-controlled reversal of enantioselectivity in asymmetric Henry reactions [8]. Copper(II) triflate complexes of these ligands furnish S enantiomers, while diethylzinc complexes afford R enantiomers, both achieving enantioselectivities up to 85 percent enantiomeric excess [8]. The results demonstrate that the NH group in C₂-symmetric tridentate chiral ligands plays a crucial role in controlling both yields and enantiofacial selectivity of the Henry products [8].
Organocatalytic methodologies have revolutionized the synthesis of trifluoromethyl carbinols through various carbon-carbon bond forming reactions [10] [11] [12]. These approaches provide access to highly functionalized molecules with excellent stereochemical control while avoiding the use of transition metals.
The vinylogous aldol reaction represents a particularly powerful organocatalytic transformation for constructing trifluoromethyl carbinols [13]. Alkylidenepyrazolones serve as effective nucleophiles in reactions with trifluoromethyl ketones, catalyzed by bifunctional organocatalysts that simultaneously activate both reaction partners [13]. Cinchona alkaloid-derived thioureas and squaramides have proven most effective, with catalyst VI (cinchona-derived thiourea) providing yields of 52-61 percent and enantiomeric excesses of 74-76 percent, while squaramide IX affords yields of 42-51 percent with enantiomeric excesses ranging from 49-77 percent [13].
Table 2: Organocatalytic Carbon-Carbon Bond Formation Results
| Reaction Type | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Vinylogous aldol reaction | Alkylidenepyrazolones | Trifluoromethyl ketones | 30-82 | 52-94 | [13] |
| Aldol reaction | Various nucleophiles | Trifluoroacetophenones | 65-85 | 85-95 | [12] |
| Asymmetric synthesis | Trifluoroethylamine-derived ketimine | 2-Enals | 85-95 | 90-99 | [10] |
| Tripeptide-catalyzed aldol | Acetone | Trifluoromethylated aromatic ketones | 75-81 | 77 | [14] |
| Metal-free synthesis | Imidazo[1,2-a]pyridines | Trifluoroacetaldehyde | 60-85 | Not applicable | [15] |
Singh's catalyst, specifically (2S)-N-[(1S)-1-hydroxydiphenylmethyl-3-methylbutyl]-2-pyrrolidinecarboxamide, has emerged as one of the most effective organocatalysts for aldol reactions with trifluoroacetophenones [12]. This catalyst promotes the organocatalytic transformation in a highly enantioselective manner, affording up to 95 percent enantiomeric excess in a time-independent manner up to full conversion [12]. However, detailed reaction monitoring using fluorine-19 nuclear magnetic resonance and high-performance liquid chromatography reveals that the catalyst effects racemization at longer reaction times, necessitating careful optimization of reaction conditions and acid-free workup procedures [12].
The asymmetric synthesis of α-trifluoromethyl pyrrolidines through organocatalyzed 1,3-dipolar cycloaddition reactions represents another significant application [10]. Diphenylprolinol trimethylsilyl ether serves as an effective catalyst in the presence of 3,5-dinitrobenzoic acid for the reaction of trifluoroethylamine-derived ketimines with 2-enals [10]. This transformation yields α-trifluoromethyl pyrrolidines bearing three contiguous stereogenic centers with excellent diastereoselectivities, stereoselectivities, and yields ranging from 85-95 percent [10].
Tripeptide catalysts have shown promise in the direct asymmetric aldol reaction of trifluoromethylated aromatic ketones with acetone [14]. The tripeptide H-Pro-Gly-Ala-OH (3d) provides an inexpensive and simple organocatalytic system that achieves yields up to 81 percent and enantiomeric excesses up to 77 percent [14]. Density functional theory calculations reveal that hydrogen bonding interactions are crucial for achieving high enantioselectivity in these transformations [14].
Transition metal-catalyzed methodologies have provided powerful tools for the synthesis and functionalization of trifluoromethyl carbinols through various coupling reactions [16] [17] [18]. These approaches leverage the unique reactivity patterns of different metals to achieve selective bond formation under controlled conditions.
Palladium-catalyzed trifluoromethylation reactions involving high oxidation state intermediates have emerged as particularly effective methods [16]. The development of aryl trifluoromethylation reactions proceeds through palladium(II/IV) catalytic cycles, where aryl-trifluoromethyl coupling from palladium(IV) complexes occurs via pre-equilibrium triflate dissociation followed by carbon-carbon bond formation [16]. The substitution of 4,4'-di-tert-butyl-2,2'-bipyridine with N,N,N',N'-tetramethylethylenediamine significantly increases reactivity, enabling aryl-trifluoromethyl coupling to proceed at room temperature rather than 80°C [16].
Table 3: Transition Metal-Mediated Coupling Reactions
| Metal Catalyst | Coupling Type | Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Palladium(II/IV) | Aryl trifluoromethylation | Aryl halides + TMSCF₃ | 80°C, oxidizing conditions | 65-85 | [16] |
| Copper | Sandmeyer trifluoromethylation | Arenediazonium salts | Room temperature, aqueous media | 70-90 | [17] |
| Ruthenium | Asymmetric transfer hydrogenation | α-Trifluoromethylimines | Mild conditions, DMF-H₂O | 85-95 | [18] |
| Silver trifluoromethyl | C-H trifluoromethylation | Arenes + AgCF₃ | Photocatalytic conditions | 60-80 | [19] |
Copper-catalyzed trifluoromethylation reactions have demonstrated significant versatility in accessing trifluoromethyl-containing compounds [17]. The Sandmeyer trifluoromethylation of arenediazonium salts proceeds efficiently using copper catalysts with yields ranging from 70-90 percent [17]. The mechanism involves copper-mediated single electron transfer from the diazonium salt, generating an aryl radical that subsequently reacts with copper(II) trifluoromethyl species to furnish the desired trifluoromethylated product [17]. This approach has been extended to include one-pot procedures that combine diazotization with the Sandmeyer reaction using tert-butyl nitrite as the diazotization reagent and trimethylsilyl trifluoromethane as the trifluoromethylation source [17].
Ruthenium-catalyzed asymmetric transfer hydrogenation of α-trifluoromethylimines represents a highly effective method for synthesizing chiral α-trifluoromethylamines [18]. This enantioselective transformation employs sodium formate as a hydrogen resource and water-dimethylformamide as cosolvent under mild reaction conditions [18]. The method affords a series of chiral α-trifluoromethylamines with high yields and excellent enantioselectivities ranging from 93-99 percent enantiomeric excess [18]. The transformation demonstrates the effective utilization of strong electron-withdrawing acyclic α-trifluoromethylimines as substrates in asymmetric catalysis [18].
Silver trifluoromethyl reagents have enabled direct C-H trifluoromethylation reactions under photocatalytic conditions [19]. These transformations utilize silver-carbon bonds as sources of trifluoromethyl radicals, which can be generated through photocatalytic processes and subsequently trapped by various aromatic substrates [19]. The methodology provides access to trifluoromethylarenes with yields typically ranging from 60-80 percent, depending on the specific substrate and reaction conditions employed [19].
The investigation of dopamine receptor binding affinity represents a fundamental aspect of neuropharmacological research, particularly regarding compounds featuring trifluoromethyl and methoxyphenyl structural motifs. Dopamine receptor subtypes, including D1-like and D2-like families, demonstrate distinct binding characteristics with structural analogues of 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol [1] [2].
Research has demonstrated that trifluoromethyl-substituted compounds exhibit enhanced binding affinity through specific molecular interactions. The trifluoromethyl group contributes to increased lipophilicity, facilitating membrane penetration and receptor access [2] . Studies utilizing radioligand binding assays have shown that compounds containing both trifluoromethyl and methoxyphenyl moieties demonstrate variable affinity profiles across dopamine receptor subtypes [1] [4].
Structural analogues of dopamine receptor ligands have been systematically evaluated to understand structure-activity relationships. The presence of the methoxy group on the phenyl ring significantly influences electronic properties and receptor recognition [2] [4]. Compounds such as those containing 2-methoxyphenyl substituents show distinctive binding patterns compared to their 3-methoxyphenyl and 4-methoxyphenyl counterparts [2] .
| Compound Class | Receptor Type | Binding Affinity (Ki) | Selectivity Ratio |
|---|---|---|---|
| Trifluoromethyl Alcohols | D2 Receptor | 50-500 nM | 10-100 fold |
| Methoxyphenyl Derivatives | D1 Receptor | 100-1000 nM | 5-50 fold |
| Propanol Analogues | D2/D3 Receptors | 25-250 nM | 20-200 fold |
The dopamine D2 receptor demonstrates particular sensitivity to structural modifications in the propanol chain and aromatic substitution patterns [6] [7]. Compounds featuring the 1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-ol scaffold exhibit binding affinities in the nanomolar range, with selectivity ratios favoring specific receptor subtypes [6] [8].
The binding mechanism involves multiple molecular interactions including hydrogen bonding, hydrophobic contacts, and electrostatic interactions. The trifluoromethyl group enhances binding through increased hydrophobic interactions with the receptor binding pocket [2] . The methoxy substituent provides additional electronic density that can form hydrogen bonds with serine residues in the receptor binding site [1] [9].
Receptor activation studies have revealed that structural analogues can function as agonists, antagonists, or partial agonists depending on their specific molecular architecture [4] [9]. The relationship between binding affinity and functional activity demonstrates that high-affinity binding does not necessarily correlate with high efficacy, indicating complex allosteric mechanisms [10] [11].
Adenylyl cyclase represents a crucial enzymatic system responsible for cyclic adenosine monophosphate (cAMP) synthesis, with nine distinct membrane-bound isoforms demonstrating tissue-specific distribution and regulatory characteristics [12] [13]. The modulation of adenylyl cyclase activity by structural analogues provides insights into second messenger signaling pathways [14] [15].
The adenylyl cyclase isoforms exhibit differential responses to pharmacological modulators. Type 1 adenylyl cyclase (AC1) demonstrates calcium-dependent activation, while type 2 adenylyl cyclase (AC2) shows sensitivity to G-protein coupled receptor stimulation [12] [14]. Structural analogues containing trifluoromethyl groups have been shown to modulate specific adenylyl cyclase isoforms with varying degrees of selectivity [16] [13].
Forskolin derivatives represent classical adenylyl cyclase activators, with water-soluble analogues showing enhanced selectivity for cardiac adenylyl cyclase subtypes [13] [17]. The development of isoform-specific modulators has therapeutic implications for cardiovascular and neurological conditions [13] [18].
The cAMP signaling cascade involves multiple downstream effectors including protein kinase A, exchange protein activated by cAMP (EPAC), and cyclic nucleotide-gated ion channels [12] [15]. Structural analogues can influence these pathways through direct adenylyl cyclase modulation or through interactions with phosphodiesterases that degrade cAMP [16] [15].
| Adenylyl Cyclase Isoform | Tissue Distribution | Modulator Sensitivity | cAMP Response |
|---|---|---|---|
| AC1 | Brain, Neuronal | Ca2+/Calmodulin | High |
| AC2 | Brain, Heart | G-protein Coupled | Moderate |
| AC3 | Olfactory System | Ca2+/Calmodulin | High |
| AC5 | Heart, Striatum | Inhibitory G-proteins | Low |
| AC6 | Heart, Lung | Inhibitory G-proteins | Low |
Pharmacological studies have demonstrated that compounds with methoxyphenyl substitutions can modulate adenylyl cyclase activity through allosteric mechanisms [16] [19]. The position of the methoxy group influences the degree of enzyme activation or inhibition, with 2-methoxyphenyl derivatives showing distinct profiles compared to 4-methoxyphenyl analogues [16] [19].
The therapeutic targeting of adenylyl cyclase isoforms represents an emerging strategy for drug development. Selective modulators can provide tissue-specific effects while minimizing systemic side effects [13] [18]. The development of adenylyl cyclase inhibitors has shown promise in treating conditions such as heart failure and neuropathic pain [13] [20].
Vascular smooth muscle relaxation involves complex cellular mechanisms primarily mediated by calcium regulation and second messenger systems [21] [22]. The relaxation process requires decreased intracellular calcium concentration and increased myosin light chain phosphatase activity [21] [23].
The calcium signaling pathway represents the primary mechanism controlling smooth muscle contractility. Relaxation occurs through multiple pathways including calcium sequestration by the sarcoplasmic reticulum, calcium extrusion via plasma membrane calcium ATPases, and modulation of calcium channel activity [21] [22]. Structural analogues can influence these pathways through direct calcium channel interactions or through modulation of calcium-handling proteins [24] [25].
Phospholipase C activation by compounds such as 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide demonstrates the complex interplay between enzyme activation and vascular reactivity [24] [25]. These compounds increase calcium influx from both intracellular and extracellular sources, affecting smooth muscle tone [24] [26].
The nitric oxide (NO) pathway represents a major mechanism for smooth muscle relaxation. NO activates soluble guanylyl cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent protein kinase G activation [21] [27]. This pathway ultimately results in decreased calcium sensitivity and smooth muscle relaxation [21] [27].
| Relaxation Mechanism | Molecular Target | Signaling Pathway | Physiological Effect |
|---|---|---|---|
| Calcium Sequestration | Sarcoplasmic Reticulum | Ca2+-ATPase | Decreased [Ca2+]i |
| Nitric Oxide | Guanylyl Cyclase | cGMP/PKG | Vasodilation |
| Phosphodiesterase | PDE Isoforms | cAMP/cGMP | Smooth Muscle Relaxation |
| Potassium Channels | K+ Channels | Hyperpolarization | Reduced Excitability |
Structural analogues affecting vascular smooth muscle demonstrate diverse mechanisms of action. Compounds containing trifluoromethyl groups can modulate calcium channel activity through direct binding interactions or through allosteric effects on channel proteins [24] [28]. The methoxyphenyl substituent influences the compound's ability to penetrate cellular membranes and interact with intracellular targets [24] [28].
The modulation of vascular smooth muscle represents an important therapeutic target for cardiovascular diseases. Compounds that promote smooth muscle relaxation can be used as vasodilators for treating hypertension and other vascular disorders [29] [30]. The development of selective smooth muscle relaxants requires understanding of the specific molecular mechanisms involved in different vascular beds [29] [30].
Recent research has focused on developing compounds that can selectively target specific smooth muscle types while minimizing effects on other muscle types. This selectivity is achieved through structural modifications that enhance binding to specific receptor subtypes or ion channels [29] [28]. The use of structural analogues in this context provides a systematic approach to optimizing therapeutic efficacy while reducing side effects [29] [28].